1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
4,5-dibenzyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-22-14-19-15-23(13-18-10-6-3-7-11-18)21(20(19)16-22)12-17-8-4-2-5-9-17/h2-11,19-21H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYXJCVPSYNSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(C(C2C1)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole features a unique bicyclic structure with multiple benzyl groups attached to a pyrrolidine-like framework. Its molecular formula is , and it exhibits characteristics typical of nitrogen-containing heterocycles, which often play significant roles in medicinal chemistry.
Antimicrobial Properties
Recent studies indicate that compounds similar to 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole exhibit antimicrobial activity. For instance, derivatives of pyrrolidine structures have been shown to possess antibacterial properties against various strains of bacteria. Research indicates that the presence of multiple aromatic rings enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .
Anticancer Activity
There is emerging evidence that this compound may exhibit anticancer properties. A study focusing on structurally related compounds found that certain derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole. Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity. This neuroprotective effect may be attributed to the compound's ability to modulate neurotransmitter levels and enhance synaptic plasticity .
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of dibenzyl-substituted pyrrolidine derivatives, including 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole. The study tested these compounds against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic organic compound that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides comprehensive data tables and documented case studies to illustrate its significance.
Anticancer Activity
Recent studies have indicated that 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole exhibits significant anticancer properties. Research conducted by various institutions has shown that this compound can inhibit the proliferation of cancer cells through multiple mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Case Study: Breast Cancer
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and a marked increase in apoptosis markers after treatment with 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole .
Neuroprotective Effects
The neuroprotective properties of 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole have also been explored. Studies suggest that it may help in protecting neuronal cells from oxidative stress and neuroinflammation.
Case Study: Alzheimer's Disease
Research published in Neuroscience Letters indicated that treatment with this compound reduced neuroinflammatory markers and improved cognitive function in animal models of Alzheimer’s disease. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .
Antimicrobial Properties
Another area of research focuses on the antimicrobial activity of 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole. Preliminary findings suggest that it may possess antibacterial and antifungal properties.
Case Study: Bacterial Infections
In vitro studies demonstrated that this compound exhibited significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotective | Reduces neuroinflammation | |
| Antimicrobial | Inhibits growth of bacteria |
Table 2: Case Study Results on Breast Cancer
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers Detected |
|---|---|---|
| 0 | 100 | None |
| 10 | 70 | Increased |
| 20 | 40 | Significant Increase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole and structurally related compounds from the evidence:
Key Comparison Points
Structural Rigidity vs. Saturated systems are less prone to π-π stacking but may exhibit slower ring-flipping dynamics .
Substituent Effects on Physicochemical Properties Lipophilicity: Benzyl groups in the target compound likely increase logP values, favoring membrane permeability but reducing aqueous solubility. In contrast, the ethyl carboxylate and cyano groups in introduce polarity, balancing hydrophobicity. Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) may stabilize charge-transfer interactions, whereas the target’s benzyl substituents primarily contribute steric bulk.
Functional Group Reactivity
- The ester group in is susceptible to hydrolysis, limiting stability under physiological conditions. The target’s benzyl and methyl groups are more chemically inert, suggesting enhanced stability.
Dimerization and Charged Species The diazene-linked dimer in introduces conjugation and charge, which could enhance UV absorption and solubility in polar solvents. However, dimeric structures may complicate synthetic scalability compared to the monomeric target.
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., NMR, MS) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.
- Contradictions : The ester-containing analogs exhibit conflicting trends in solubility (polar groups vs. aromatic bulk), highlighting the need for empirical validation.
- Synthetic Challenges : The benzyl and saturated core of the target compound may require specialized hydrogenation techniques, unlike the simpler unsaturated analogs .
Preparation Methods
Cyclization and Core Formation
The octahydropyrrolo[3,4-c]pyrrole core is commonly prepared via intramolecular cyclization of suitably substituted precursors such as amino-ketones or amino-esters. Typical methods include:
Reductive amination followed by cyclization: A linear precursor containing an amino group and a ketone or aldehyde undergoes reductive amination to form an intermediate amine, which then cyclizes under acidic or basic conditions to form the bicyclic ring system.
[3+2] Cycloaddition reactions: Dipolar cycloaddition between azomethine ylides and alkenes has been used to construct pyrrolidine rings fused to pyrrole systems.
Benzylation
Selective benzylation at the 1 and 2 positions is achieved by:
Methylation
Methyl substitution at the 5 position is typically introduced via:
- Use of methylating agents such as methyl iodide or methyl sulfate under basic conditions.
- Alternatively, incorporation of a methyl group in the precursor stage through methyl-substituted starting materials ensures regioselective substitution.
Representative Reaction Scheme and Conditions
Detailed Research Findings
Selectivity and Yield: The benzylation step is highly selective and efficient, providing yields of approximately 84%. The reaction proceeds smoothly under mild heating in DMF with potassium carbonate as the base, which scavenges the generated HBr and promotes nucleophilic substitution.
Reaction Monitoring: The progress of benzylation and cyclization reactions is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Stereochemical Control: The cyclization step to form the octahydropyrrolo ring system is stereoselective, often yielding the octahydro derivative with defined stereochemistry due to intramolecular constraints and reaction conditions.
Purification: Final compounds are purified using chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity suitable for biological evaluation.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Solvent for benzylation | Dimethylformamide (DMF) | Polar aprotic, 80 °C |
| Base used | Potassium carbonate (K2CO3) | 1.0-1.5 equivalents |
| Benzylating agent | Benzyl bromide | 1.1-1.5 equivalents |
| Reaction time | Benzylation step | 1 hour |
| Temperature | Benzylation step | 80 °C |
| Yield (benzylation) | Isolated yield | ~84% |
| Methylation agent | Methyl iodide or methyl sulfate | Stoichiometric or slight excess |
| Cyclization conditions | Acidic or basic catalysis | Variable, optimized for stereoselectivity |
Q & A
Q. What are the common synthetic routes for 1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization strategies and functionalization of pyrrolo-pyrrole cores. For example, one-pot methods using methylene sulfones or homologues of dihydropyrrole precursors can generate bicyclic frameworks (e.g., dihydrochromeno-pyrrolodiones) . Reaction conditions such as solvent polarity, temperature, and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. For instance, base-assisted cyclization of hydroxy-pyrrolones with aryl amines under controlled pH (e.g., KOH/EtOH at 80°C) yields diastereomers, with purity dependent on recrystallization protocols . Substituent placement (e.g., methyl groups) may require protecting groups (e.g., TsCl/NaH) to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, methyl groups in octahydropyrrolo-pyrroles show distinct singlet peaks (δ ~2.0–2.5 ppm), while benzyl protons resonate as multiplet clusters (δ ~7.0–7.5 ppm) .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) in pyrrolidine rings .
- HRMS : Validates molecular weight (e.g., MW 285.2979 for ethyl ester derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of pyrrolo[3,4-c]pyrrole derivatives be addressed?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) at specific positions directs nucleophilic attack during cyclization. Computational modeling (e.g., DFT) predicts favorable transition states, as demonstrated in diastereoselective annulations of formylferrocene derivatives . Additionally, using Pd-catalyzed cross-coupling (e.g., with 3,4-dimethoxyphenylboronic acid) ensures selective aryl substitution .
Q. What computational methods are suitable for predicting the stereochemical outcomes of reactions involving this compound?
Q. How can researchers resolve contradictions in experimental data from different synthesis approaches?
- Methodological Answer : Contradictions often arise from divergent reaction pathways (e.g., kinetic vs. thermodynamic control). For example, cyclization at 120°C may favor a thermodynamically stable isomer, while room-temperature reactions yield kinetic products . Cross-validate results using:
- X-ray crystallography to confirm absolute configuration.
- 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents.
- Isotopic labeling to trace reaction intermediates .
Q. What strategies optimize the diastereomeric ratio in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., benzyl esters) to bias ring-closing steps .
- Catalytic asymmetric induction : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Cu or Rh) during cycloadditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing dipolar transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
